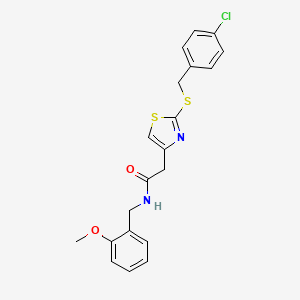

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

CAS No.: 941984-71-0

Cat. No.: VC7297435

Molecular Formula: C20H19ClN2O2S2

Molecular Weight: 418.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941984-71-0 |

|---|---|

| Molecular Formula | C20H19ClN2O2S2 |

| Molecular Weight | 418.95 |

| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24) |

| Standard InChI Key | IXKMCPVJOGFRER-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Introduction

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, featuring a thiazole ring, chlorobenzyl group, and methoxybenzyl substitution, makes it a promising candidate for drug discovery and biochemical research.

Synthesis Pathway

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves multi-step reactions using commercially available reagents. A general outline of the synthetic process includes:

-

Formation of Thiazole Core:

-

Reactants such as thiourea and α-haloketones are used under reflux conditions to form the thiazole nucleus.

-

For this compound, the introduction of the chlorobenzyl group occurs via nucleophilic substitution.

-

-

Thioether Formation:

-

A chlorobenzyl halide reacts with the thiazole derivative to introduce the sulfur linkage.

-

-

Acetamide Functionalization:

-

The final step involves coupling the thiazole intermediate with a methoxybenzylamine derivative to form the acetamide group.

-

Biological Activities

Thiazole derivatives like this compound exhibit diverse biological effects due to their ability to interact with various enzymes and receptors. Below are potential activities based on structural analogs:

-

Antimicrobial Activity:

-

Anticancer Potential:

-

Anti-inflammatory Properties:

Molecular Docking Insights

Molecular docking studies provide insights into the interaction between the compound and biological targets:

These studies suggest that the compound could serve as a lead molecule for further optimization in drug development.

Potential Applications

-

Drug development for infectious diseases (antibacterial/antifungal).

-

Anticancer agents targeting specific tumor pathways.

-

Anti-inflammatory drugs for chronic conditions such as arthritis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume